Tau Protein Anti-Aggregation Activity: CAS 933933-77-8 vs. Untreated Controls
In vitro studies indicate that 5-methyl-3-(1-piperidylmethyl)-1,2,4-oxadiazole (CAS 933933-77-8) modulates tau protein aggregation, a hallmark of Alzheimer's disease and related tauopathies. At a concentration of 10 μM, the compound reportedly reduces tau fibrillization by 62% compared to untreated controls [1]. This data point provides a quantitative anchor for this compound's activity in a neurodegeneration-relevant assay, however, the original primary research publication could not be independently verified from permissible sources at the time of this analysis. This evidence must therefore be treated with caution; it is included here solely because it is the only specific, quantified biological activity claim located for this exact CAS number. The mechanism is hypothesized to involve hydrophobic interactions with the protein's microtubule-binding domain.
| Evidence Dimension | Inhibition of tau protein fibrillization in vitro |
|---|---|
| Target Compound Data | 62% reduction in tau fibrillization at 10 μM |
| Comparator Or Baseline | Untreated (vehicle) control |
| Quantified Difference | 62% reduction relative to control |
| Conditions | In vitro tau aggregation assay; concentration: 10 μM; endpoint: fibrillization measured by unspecified method |
Why This Matters
For research groups screening chemical probes against tauopathies, a compound demonstrating >50% reduction in tau fibrillization at a single-digit micromolar concentration may serve as a starting point for hit validation, provided the data can be confirmed in the end-user's own assay system.
- [1] Kuujia.com. Cas no 933933-77-8 (1-(5-methyl-1,2,4-oxadiazol-3-yl)methylpiperidine). Product page summarizing reported biological activities. View Source
